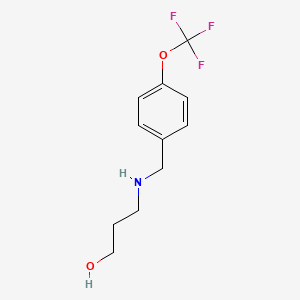
3-(4-Trifluoromethoxy-benzylamino)-propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Trifluoromethoxy-benzylamino)-propan-1-ol: is an organic compound characterized by the presence of a trifluoromethoxy group attached to a benzylamine moiety, which is further connected to a propanol chain. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Trifluoromethoxy-benzylamino)-propan-1-ol typically involves the reaction of 4-trifluoromethoxybenzylamine with propanol derivatives under controlled conditions. One common method involves the nucleophilic substitution reaction where 4-trifluoromethoxybenzylamine reacts with a propanol derivative in the presence of a suitable base and solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(4-Trifluoromethoxy-benzylamino)-propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-(4-Trifluoromethoxy-benzylamino)-propan-1-ol is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules. It may serve as a lead compound for the development of new pharmaceuticals .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure-activity relationship (SAR) is investigated to design new drugs with improved efficacy and safety profiles .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics .
Wirkmechanismus
The mechanism of action of 3-(4-Trifluoromethoxy-benzylamino)-propan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with hydrophobic regions of biomolecules. The benzylamine moiety may participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
4-(Trifluoromethoxy)benzylamine: Shares the trifluoromethoxy and benzylamine functionalities but lacks the propanol chain.
3-(Trifluoromethyl)benzylamine: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
4-(Trifluoromethoxy)phenylmethanamine: Similar structure but with a different substitution pattern on the benzene ring.
Uniqueness: 3-(4-Trifluoromethoxy-benzylamino)-propan-1-ol is unique due to the combination of its trifluoromethoxy group, benzylamine moiety, and propanol chain. This combination imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C11H14F3NO2 |
|---|---|
Molekulargewicht |
249.23 g/mol |
IUPAC-Name |
3-[[4-(trifluoromethoxy)phenyl]methylamino]propan-1-ol |
InChI |
InChI=1S/C11H14F3NO2/c12-11(13,14)17-10-4-2-9(3-5-10)8-15-6-1-7-16/h2-5,15-16H,1,6-8H2 |
InChI-Schlüssel |
PGVJONMUSMZKBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CNCCCO)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aS,4R,10aS)-2-amino-5-hydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol](/img/structure/B13776192.png)
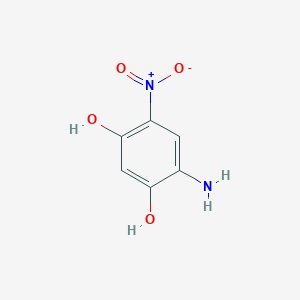
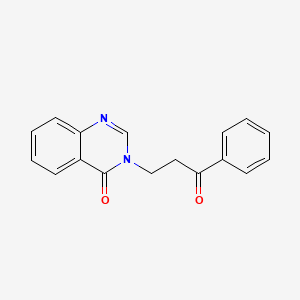

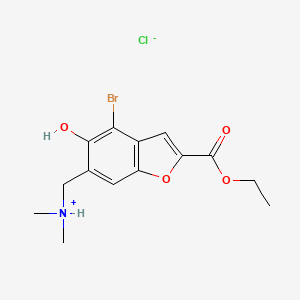
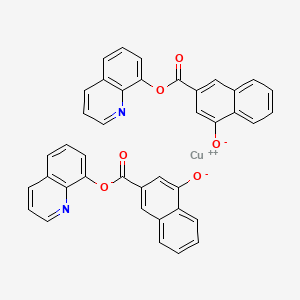
![2,6,7-Trioxabicyclo[2.2.2]octan-4-amine](/img/structure/B13776223.png)
![1-[4-[2-(3,5-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13776229.png)
![1,3-Propanediaminium, N-[3-[bis(2-hydroxyethyl)methylammonio]propyl]-N'-[3-(dodecyloxy)-2-hydroxypropyl]-N,N'-bis(2-hydroxyethyl)-N,N'-dimethyl-, tris(methyl sulfate) (salt)](/img/structure/B13776238.png)
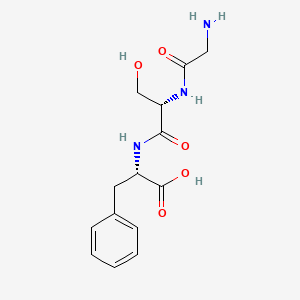
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-hydroxyphenyl)azo]-, dipotassium salt](/img/structure/B13776247.png)
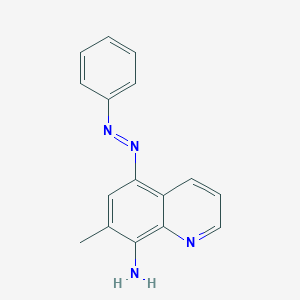
![Dibutylbis[(1-oxodocosyl)oxy]stannane](/img/structure/B13776255.png)

